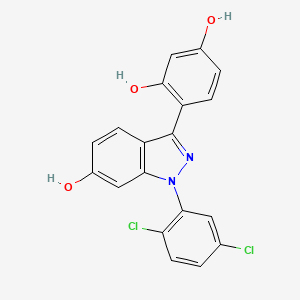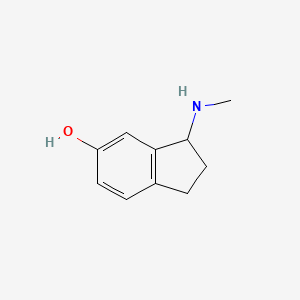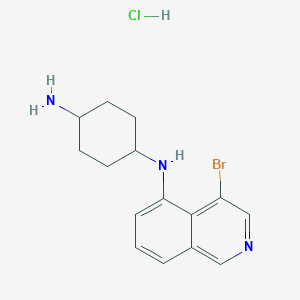
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)phenylacetic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)phenylacetic acid typically involves the bromination of a suitable precursor, such as phenylacetic acid, followed by the introduction of the cyclopentyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)phenylacetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Bromomethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 4-(Bromomethyl)phenylacetic acid can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)phenylacetic acid involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopentyl acetic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)phenyl acetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentyl acetic acid: Lacks the bromomethyl phenyl group.
Phenylacetic acid: Lacks both the bromomethyl and cyclopentyl groups.
Uniqueness
The uniqueness of 4-(Bromomethyl)phenylacetic acid lies in its combined structural features, which provide a balance of reactivity and stability
Propiedades
Fórmula molecular |
C14H17BrO2 |
|---|---|
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)phenyl]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C14H17BrO2/c15-9-10-5-7-12(8-6-10)13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
Clave InChI |
CJBSGCLCHABTCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(C2=CC=C(C=C2)CBr)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)







![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)

